molecular formula C14H15ClN2 B1320341 N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine CAS No. 893751-54-7

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320341
CAS No.: 893751-54-7
M. Wt: 246.73 g/mol
InChI Key: RHTJNUGWLJKUSA-UHFFFAOYSA-N
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Description

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is a synthetic small molecule with the CAS registry number 893751-54-7 and a molecular formula of C14H15ClN2 . It has a molecular weight of 246.74 g/mol and is supplied with a purity of not less than 98% . This compound is an aromatic diamine, a class of molecules known to be of significant interest in medicinal chemistry research for their potential anti-inflammatory properties. Studies on structurally similar compounds, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), have demonstrated potent suppressive effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . The proposed mechanism of action for these analogs involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. Specifically, these related diamines suppress LPS-induced NF-κB transcriptional activity and DNA-binding without affecting IκBα degradation, suggesting they inhibit the nuclear translocation step of NF-κB p65 . This mechanism leads to the downstream down-regulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level . Researchers can utilize this compound as a valuable chemical tool to further investigate NF-κB-dependent inflammatory processes. The product is intended for research purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTJNUGWLJKUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    N-alkylation: Aniline undergoes N-alkylation with benzyl chloride to form N-benzylaniline.

    Chlorination: N-benzylaniline is chlorinated to introduce the chlorine atom at the desired position.

    N-methylation: Finally, the compound is methylated on the nitrogen atom to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogous benzene-1,2-diamine derivatives lie in substituent type, position, and nitrogen alkylation. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications Reference CAS/Data
N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine N1-Benzyl, N1-methyl, 4-Cl High steric bulk; pharmaceutical intermediate for bioactive molecules N/A
4-Chloro-N1-methylbenzene-1,2-diamine N1-methyl, 4-Cl Versatile building block for indoloquinoxalines (moderate yields) L032767
5-Chloro-N1-methylbenzene-1,2-diamine N1-methyl, 5-Cl Altered regiochemistry impacts reactivity in cyclization reactions 84859-27-8
N1,N1-Dimethylbenzene-1,2-diamine N1,N1-dimethyl Reduced steric hindrance; used in corrosion inhibition studies and dye synthesis 2836-03-5
N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine N1-(2-bromophenyl), 4-Cl Halogen-rich structure; precursor for dibenzodiazepinones via carbonylative cyclization N/A
N1-(tert-Butyl)benzene-1,2-diamine N1-tert-butyl Enhanced steric shielding; used in coordination chemistry and ligand design 28458-68-6

Physicochemical Properties

  • Solubility : Benzyl derivatives exhibit lower aqueous solubility compared to methyl or methoxyethyl analogs .
  • Thermal Stability : Chlorine and nitro substituents increase thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine, also referred to as JSH-21 in some studies, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

  • Benzyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • Chloro substituent : May influence the compound's reactivity and binding affinity.
  • Diamine functionality : Provides sites for various chemical reactions and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Nitric Oxide Production : JSH-21 has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect is dose-dependent, with an IC50 value of 9.2 μM, indicating significant anti-inflammatory potential .
  • Down-regulation of iNOS : The compound reduces the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO synthesis. This was confirmed through promoter activity assays .
  • Inhibition of NF-kB Activity : JSH-21 inhibits the transcriptional activity of nuclear factor-kappa B (NF-kB), a critical regulator of inflammatory responses. This suggests that the compound may modulate inflammatory pathways at multiple levels .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural characteristics allow it to interact with microbial cell membranes and enzymes, potentially leading to cell death or growth inhibition. Further studies are needed to quantify its efficacy against specific pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Anti-inflammatory effectsInhibited NO production in RAW 264.7 macrophages; IC50 = 9.2 μM
NF-kB transcriptional activityDemonstrated inhibition of NF-kB activity linked to anti-inflammatory effects
Antimicrobial and anticancer propertiesInvestigated for potential therapeutic applications; results pending further validation

Comparison with Related Compounds

This compound can be compared to similar compounds to highlight its unique properties:

CompoundStructural FeaturesBiological Activity
N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)Lacks chlorine substituentStrong anti-inflammatory effects
4-Chloro-N-methylanilineSimpler structureLimited biological activity reported

Q & A

Q. How can machine learning predict novel derivatives with enhanced bioactivity?

  • Methodology : Train a graph neural network (GNN) on ChEMBL bioactivity data for benzene-1,2-diamine analogs. Validate predictions via synthesis and testing against target enzymes (e.g., tyrosine kinases). Optimize ADMET properties using QSAR models .

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